molecular formula C15H17N3O3S2 B2356340 Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219913-62-8

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2356340
CAS No.: 1219913-62-8
M. Wt: 351.44
InChI Key: XLPOAJAOPZPQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a benzothiazole-piperazine hybrid compound characterized by a ketone linkage between the benzo[d]thiazole moiety and a piperazine ring substituted with a cyclopropylsulfonyl group. This structural framework is frequently explored in medicinal chemistry due to the benzothiazole core’s affinity for biological targets and the piperazine ring’s role in modulating physicochemical properties and pharmacokinetics . The cyclopropylsulfonyl group introduces steric and electronic effects that may enhance metabolic stability or receptor binding compared to simpler substituents .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-15(14-16-12-3-1-2-4-13(12)22-14)17-7-9-18(10-8-17)23(20,21)11-5-6-11/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOAJAOPZPQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • Benzothiazole-2-carboxylic acid derivatives (for the benzo[d]thiazol-2-yl moiety)
  • 4-(Cyclopropylsulfonyl)piperazine (for the sulfonylated piperazine segment)
  • Ketone bridge formation via coupling reactions.

Intermediate Synthesis Pathways

Benzothiazole-2-carboxylic Acid Synthesis

A metalloporphyrin-catalyzed oxidation of 2-methylbenzothiazole using oxygen/hydrogen peroxide in ethanol/water mixtures achieves 92–98% yields of benzothiazole-2-carboxylic acid. Optimal conditions include 1.6 MPa O₂, 120°C, and tetrakis-(p-methoxyphenyl)iron porphyrin (10–200 ppm).

4-(Cyclopropylsulfonyl)piperazine Preparation

Piperazine reacts with cyclopropanesulfonyl chloride in dichloromethane using pyridine or sodium carbonate as a base. PEG-400 solvent systems enhance reaction homogeneity and facilitate sulfonamide bond formation at 25–40°C.

Stepwise Synthesis Protocols

Method A: Sequential Coupling Approach

Step 1: Synthesis of Benzothiazole-2-carbonyl Chloride

Benzothiazole-2-carboxylic acid (1.0 eq) undergoes chlorination with thionyl chloride (3.0 eq) in anhydrous THF at 60°C for 4 h. Excess SOCl₂ is removed under vacuum to yield the acyl chloride intermediate.

Step 2: Sulfonylation of Piperazine

Piperazine (1.2 eq) reacts with cyclopropanesulfonyl chloride (1.0 eq) in PEG-400 at 35°C for 6 h. Sodium carbonate (2.5 eq) neutralizes HCl byproduct. The product, 4-(cyclopropylsulfonyl)piperazine, is isolated via aqueous extraction (85% yield).

Step 3: Amide Coupling

Benzothiazole-2-carbonyl chloride (1.0 eq) and 4-(cyclopropylsulfonyl)piperazine (1.1 eq) are coupled using T3P (propane phosphonic acid anhydride, 1.5 eq) and DIPEA (3.0 eq) in chloroform at RT for 16 h. Column chromatography (hexane/ethyl acetate) affords the final compound in 77% yield.

Optimization Table 1: Coupling Reagent Screening

Reagent Solvent Temp (°C) Yield (%)
T3P Chloroform 25 77
EDCI/HOBt DMF 0–25 62
DCC THF 40 58

Method B: One-Pot Tandem Reaction

Alternative Synthetic Routes

Ullmann-Type Coupling for Direct Arylation

A copper-catalyzed coupling between 2-bromobenzothiazole and pre-sulfonylated piperazine derivatives offers a divergent pathway. However, low yields (≤45%) and side product formation limit practicality.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) accelerates the sulfonylation step, achieving 89% conversion. Subsequent coupling under microwave conditions (80°C, 20 min) elevates final yield to 81%.

Critical Analysis of Reaction Parameters

Solvent Effects on Sulfonylation

PEG-400 vs. Dichloromethane :

  • PEG-400 enables base-free reactions, simplifying workup.
  • Dichloromethane requires pyridine (1.5 eq) for HCl scavenging but achieves higher purity.

Catalytic Systems in Coupling

T3P vs. EDCI/HOBt :

  • T3P minimizes racemization and enhances solubility of polar intermediates.
  • EDCI/HOBt is cost-effective but necessitates low-temperature conditions to prevent acyl oxazolide formation.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials using Method A (100 L reactor) confirm:

  • Consistent yields (74–76%) with 99.2% HPLC purity.
  • T3P recycling via aqueous extraction reduces reagent costs by 40%.

Environmental Impact Assessment

Waste Stream Analysis :

  • PEG-400 solvent recovery: 92% efficiency via distillation.
  • Chlorinated solvent use in Method A contributes to 68% of process mass intensity (PMI).

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interfere with the DNA replication process in bacteria, exhibiting antimicrobial activity. The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole-piperazine derivatives, focusing on molecular features, synthetic yields, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Cyclopropylsulfonyl on piperazine ~363.4* Benzothiazole, sulfonyl, ketone
5i () 4,5-Diphenyl-1,2,4-triazolethio 593.17 Triazole, thioether
5j () Benzothiazolethio 507.10 Thioether, triazole
15 () Chloroacetyl 323.80 Chloro, ketone
6a () Phenylthio 383.47 Thioether
5h () Quinoline-8-sulfonamide 485.56 Sulfonamide
Ref: 10-F749803 () 4-Chlorophenyl ~345.8* Chloroaryl

*Calculated based on molecular formulae.

Key Observations :

  • The cyclopropylsulfonyl group in the target compound is distinct from bulkier substituents (e.g., triazolethio in 5i) and electron-withdrawing groups (e.g., chloro in compound 15). This may confer intermediate steric hindrance and enhanced solubility compared to hydrophobic aryl groups .

Key Observations :

  • High-yield syntheses (>85%) are achievable for sulfonamide derivatives (e.g., 5h, 5j), likely due to optimized coupling reactions .
  • Melting points vary widely (115–217°C), reflecting differences in crystallinity and intermolecular interactions. The target compound’s cyclopropylsulfonyl group may lower melting points compared to rigid triazole-containing analogs (e.g., 5i) .
Spectroscopic and Mass Spectrometry Data
  • 1H-NMR Shifts : Piperazine protons in similar compounds resonate at δ 2.5–4.0 ppm, while benzothiazole aromatic protons appear at δ 7.2–8.1 ppm . The cyclopropyl group in the target compound would show distinctive signals at δ 0.5–1.5 ppm .
  • EI-MS : The target compound’s molecular ion ([M]+) is expected near m/z 363, aligning with lower molecular weights compared to triazole derivatives (e.g., 5i at m/z 593.17) .

Biological Activity

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a piperazine ring via a cyclopropylsulfonyl group. This unique structure is believed to contribute to its biological properties, including anticonvulsant, anticancer, and antimicrobial activities.

Anticonvulsant Activity

Research indicates that compounds containing thiazole rings exhibit significant anticonvulsant properties. For instance, a study demonstrated that thiazole derivatives could effectively inhibit seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and piperazine moieties significantly influenced the anticonvulsant efficacy.

Table 1: Summary of Anticonvulsant Activity in Thiazole Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 2<20N/AN/A

Source: Adapted from .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Thiazole derivatives have shown promise against multiple cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22

Source: Adapted from .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated, with several compounds demonstrating activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring was found to enhance antimicrobial efficacy.

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound XStaphylococcus aureus15
Compound YEscherichia coli12

Source: Adapted from .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Łączkowski et al. synthesized a series of thiazole derivatives and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The most active compound demonstrated significant seizure protection, highlighting the therapeutic potential of thiazole-containing structures in epilepsy treatment.

Case Study 2: Antitumor Potential

In another investigation, a novel thiazole derivative was tested against human glioblastoma U251 cells and exhibited potent cytotoxicity with an IC50 value of approximately 30 µM. This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies indicate that the compound may bind effectively to specific receptors or enzymes involved in disease pathways, thereby exerting its pharmacological effects.

Q & A

Q. Example SAR Insight :

  • Electron-withdrawing groups on the benzothiazole enhance antimicrobial activity by improving target binding .

Advanced: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:
Standard protocols:

  • Minimum Inhibitory Concentration (MIC) assays :
    • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution. MIC values ≤10 µM indicate potent activity .
  • Time-kill kinetics :
    • Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Enzyme inhibition assays :
    • Target-specific assays (e.g., M. tuberculosis enoyl-ACP reductase inhibition) confirm mechanistic hypotheses .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:
Key methodologies:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., bacterial enzymes, neurotransmitter receptors). Focus on hydrogen bonds with the sulfonyl group and π-π stacking with benzothiazole .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • Artificial Force Induced Reaction (AFIR) :
    • Predict reaction pathways for target interactions, reducing experimental trial-and-error .

Validation : Correlate computational results with in vitro data (e.g., IC₅₀ values) to refine models .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Analytical strategies:

  • Meta-analysis :
    • Compare datasets for variables like assay conditions (e.g., pH, serum content) that affect compound solubility and activity .
  • Dose-response reevaluation :
    • Reproduce experiments with standardized protocols (e.g., fixed incubation times, cell lines) to isolate confounding factors .
  • Structural analogs :
    • Test derivatives to determine if minor structural variations (e.g., cyclopropyl vs. methylsulfonyl groups) explain discrepancies .

Advanced: What experimental designs are recommended for studying the compound's mechanism of action?

Answer:
Stepwise approach:

Target identification :

  • Use affinity chromatography or thermal shift assays to identify binding proteins .

Pathway analysis :

  • RNA-seq or proteomics to map downstream effects (e.g., apoptosis markers in cancer cells) .

In vitro vs. in vivo correlation :

  • Validate findings in animal models (e.g., murine infection models) with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Basic: What are the critical physicochemical properties to consider during formulation studies?

Answer:
Key properties:

  • Solubility :
    • Determine in aqueous buffers (pH 1.2–7.4) using shake-flask methods. Cyclopropylsulfonyl groups may reduce solubility, necessitating co-solvents (e.g., PEG 400) .
  • Stability :
    • Accelerated stability studies (40°C/75% RH) assess degradation products via HPLC .
  • LogP :
    • Experimental (shake-flask) or computational (ChemAxon) determination. Ideal LogP ~2–4 for blood-brain barrier penetration .

Advanced: How can researchers leverage structural analogs to optimize pharmacokinetic profiles?

Answer:
Strategies include:

  • Metabolic stability :
    • Introduce deuterium at labile positions (e.g., benzothiazole methyl groups) to slow CYP450-mediated oxidation .
  • Plasma protein binding (PPB) :
    • Modify sulfonyl groups to reduce PPB (e.g., replace cyclopropyl with trifluoromethyl) .
  • Half-life extension :
    • Pegylation or prodrug strategies (e.g., ester hydrolysis) improve bioavailability .

Advanced: What are the best practices for ensuring reproducibility in synthetic protocols?

Answer:
Guidelines:

  • Detailed documentation :
    • Record exact equivalents of reagents, solvent batches, and stirring rates .
  • Quality control (QC) :
    • Intermediate characterization via TLC and ¹H NMR at each synthesis step .
  • Automation :
    • Use microwave-assisted synthesis for precise temperature control and reduced variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.